molecular formula C7H11N3O3 B3225119 (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol CAS No. 1245772-03-5

(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol

Cat. No.: B3225119
CAS No.: 1245772-03-5
M. Wt: 185.18
InChI Key: DCBRVIWTJDIVNQ-UHFFFAOYSA-N
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Description

(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an isopropyl group at position 1, a nitro group at position 3, and a hydroxymethyl group at position 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: (1-isopropyl-3-nitro-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: (1-isopropyl-3-amino-1H-pyrazol-5-yl)methanol.

    Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

    (1-isopropyl-3-amino-1H-pyrazol-5-yl)methanol: Similar structure but with an amino group instead of a nitro group.

    (1-isopropyl-3-nitro-1H-pyrazol-5-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (1-isopropyl-3-nitro-1H-pyrazol-5-yl)ethylamine: Similar structure but with an ethylamine group instead of a hydroxymethyl group.

Uniqueness: (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5-nitro-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(2)9-6(4-11)3-7(8-9)10(12)13/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBRVIWTJDIVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol

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